molecular formula C13H17NO2 B1648146 Methyl 2-(piperidin-3-yl)benzoate

Methyl 2-(piperidin-3-yl)benzoate

Cat. No.: B1648146
M. Wt: 219.28 g/mol
InChI Key: SGQRCLIEGTXDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(piperidin-3-yl)benzoate is a chemical compound with the molecular formula C13H17NO2. It is a derivative of benzoic acid and piperidine, and it is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which combines the aromatic benzoate moiety with the piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-3-yl)benzoate typically involves the esterification of 2-(3-piperidinyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzoates or halogenated benzoates.

Scientific Research Applications

Methyl 2-(piperidin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the piperidine ring, making it less versatile in certain applications.

    2-(3-piperidinyl)benzoic acid: The acid form of the compound, which has different reactivity and solubility properties.

    Piperidine: A simpler structure without the benzoate moiety, used in different contexts.

Uniqueness

Methyl 2-(piperidin-3-yl)benzoate is unique due to its combination of the aromatic benzoate and the piperidine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-piperidin-3-ylbenzoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-7-3-2-6-11(12)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3

InChI Key

SGQRCLIEGTXDEC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C2CCCNC2

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.